(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one
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Overview
Description
Deoxynivalenol is a trichothecene mycotoxin produced by Fusarium to which wheat, barley, maize (corn) and their products are susceptible to contamination. It has a role as a mycotoxin. It is a trichothecene, a cyclic ketone, a secondary alpha-hydroxy ketone, a primary alcohol, an enone and a triol.
Scientific Research Applications
Enantiomer Separation and Odor Properties
Kraft and Gallo (2004) explored the separation of enantiomers of woody-ambery odorant derivatives, identifying the most powerful enantiomer in terms of scent strength. Their research showed significant differences in odor threshold between enantiomers, highlighting the importance of stereochemistry in fragrance science (Kraft & Gallo, 2004).
Structural and Molecular Studies
Iusupov et al. (2022) synthesized a compound structurally similar to the one and conducted X-ray diffraction studies to understand its molecular structure. Their work contributes to the understanding of complex molecular architectures and their potential applications (Iusupov, Lyssenko, Altieri, & Kurkin, 2022).
Asymmetric Synthesis and Polypropanoates
Marchionni and Vogel (2001) developed methods for the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments. Their research is significant for the synthesis of complex organic molecules, which has implications in pharmaceuticals and materials science (Marchionni & Vogel, 2001).
Properties
Molecular Formula |
C15H20O6 |
---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |
InChI |
InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15-/m1/s1 |
InChI Key |
LINOMUASTDIRTM-LZTLOYDTSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@]34CO4)O2)O)C)CO |
SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |
Synonyms |
3-epi-deoxynivalenol 3-epi-DON deoxynivalenol vomitoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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